4-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole
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Overview
Description
4-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a triazole ring, a pyrrolidine ring, and a benzo[c][1,2,5]thiadiazole moiety, making it a versatile molecule for diverse applications.
Mechanism of Action
Target of action
1,2,3-triazoles and indole derivatives are known to interact with a wide range of biological targets. They can bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .
Mode of action
The mode of action of these compounds often involves interactions with biomolecular targets through hydrogen bonding and bipolar interactions . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Biochemical pathways
These compounds can affect various biochemical pathways due to their broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of action
The molecular and cellular effects of these compounds can vary widely depending on their specific targets and modes of action. For example, some indole derivatives have shown antiviral activity, while others have demonstrated anticancer effects .
Action environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors. For example, the presence of certain enzymes or other molecules in the cellular environment can affect how these compounds interact with their targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole typically involves multiple steps, starting with the preparation of the triazole and pyrrolidine intermediates. Common synthetic methodologies include:
Huisgen 1,3-dipolar cycloaddition: This method is used to form the triazole ring by reacting azides with alkynes under thermal or copper-catalyzed conditions.
Sulfonylation: The pyrrolidine intermediate is sulfonylated using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
Coupling with benzo[c][1,2,5]thiadiazole: The final step involves coupling the sulfonylated pyrrolidine with benzo[c][1,2,5]thiadiazole under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, palladium on carbon for catalytic hydrogenation.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetyl)-4-hydroxy-N-(benzyl)pyrrolidine-2-carboxamide .
- 1-(2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-3,3-dimethylbutanoyl)-4-hydroxy-N-(1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide .
Uniqueness
What sets 4-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole apart is its combination of a triazole ring, a pyrrolidine ring, and a benzo[c][1,2,5]thiadiazole moiety. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]sulfonyl-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S2/c22-25(23,14-3-1-2-12-15(14)18-24-17-12)20-7-6-11(8-20)21-9-13(16-19-21)10-4-5-10/h1-3,9-11H,4-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPXIXHRBSHLRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)S(=O)(=O)C4=CC=CC5=NSN=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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